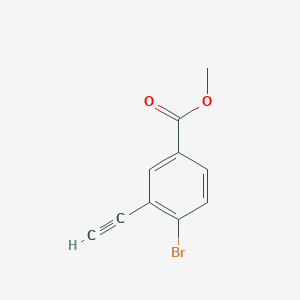

Methyl 4-bromo-3-ethynylbenzoate

Description

Methyl 4-bromo-3-ethynylbenzoate: is a chemical compound with the molecular formula C10H7BrO2 . It is characterized by a benzoate core with a bromine atom at the 4th position and an ethynyl group at the 3rd position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula |

C10H7BrO2 |

|---|---|

Molecular Weight |

239.06 g/mol |

IUPAC Name |

methyl 4-bromo-3-ethynylbenzoate |

InChI |

InChI=1S/C10H7BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h1,4-6H,2H3 |

InChI Key |

FAEOHKLHXZSGFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-ethynylbenzoate typically involves the bromination of methyl 3-ethynylbenzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The bromine atom at the para position undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. This reaction is critical for constructing complex aromatic systems.

Example Reaction:

Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₃PO₄

-

Solvent: 1,4-Dioxane/H₂O

-

Temperature: 90°C

Reported Yields:

| Boronic Acid | Product Yield |

|---|---|

| 4-Chlorophenyl | 51% |

| 3-Chloro-4-fluorophenyl | 44% |

Sonogashira Coupling

The ethynyl group participates in palladium/copper-catalyzed couplings with aryl halides to form conjugated enyne systems.

Example Reaction:

Conditions:

Key Findings:

-

Reaction with 2-ethynylbenzaldehyde yielded 68% product under optimized conditions (PE/EtOAc eluent) .

-

Triethylsilyl-protected ethynyl groups require deprotection with K₂CO₃/MeOH-THF (45°C, 5 hours) .

Nucleophilic Aromatic Substitution

The bromine atom is susceptible to substitution by nucleophiles (e.g., amines, alkoxides).

Example Reaction:

Conditions:

-

Solvent: DMF

-

Temperature: 80–100°C.

Oxidation and Reduction

-

Ethynyl Oxidation: The ethynyl group can be oxidized to a ketone or carboxylic acid using KMnO₄ or CrO₃.

-

Ester Reduction: LiAlH₄ reduces the ester to a primary alcohol.

Ester Hydrolysis

The methyl ester hydrolyzes to the carboxylic acid under basic conditions:

Conditions:

Cycloaddition Reactions

The ethynyl group engages in [2+2] or Diels-Alder cycloadditions. For example, reaction with azides forms triazoles under click chemistry conditions.

Comparative Reaction Data

Mechanistic Insights

Scientific Research Applications

Methyl 4-bromo-3-ethynylbenzoate is a chemical compound with the molecular formula . It features a benzoate core with a bromine atom at the 4th position and an ethynyl group at the 3rd position. This compound is primarily used in research and industrial applications because of its unique chemical properties.

Scientific Research Applications

This compound is a building block in synthesizing more complex molecules. Specifically, applications and research findings include:

- Synthesis and evaluation of derivatives Synthesis of derivatives of this compound have demonstrated varying degrees of biological activity. Structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly impacted their potency against cancer cell lines.

- Antibacterial activity Some derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The activity varied widely among different derivatives, highlighting the importance of structural modifications.

- Synthesis of novel NLRP3 inhibitors It is used in the synthesis of novel NLRP3 inhibitors .

- Reactant in Sonogashira couplings Methyl 3-bromo-4-methylbenzoate can be used in Sonogashira couplings .

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Substitution Reactions The bromine atom can be substituted with other functional groups using appropriate reagents. Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

- Oxidation Reactions The ethynyl group can be oxidized to form various oxidation products. Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

- Reduction Reactions The compound can undergo reduction reactions to form different reduced products. Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, affecting their function and activity. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Methyl 3-bromo-4-ethynylbenzoate: Similar structure but with different positional isomers.

Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of an ethynyl group.

Methyl 4-bromo-3-methoxybenzoate: Similar structure but with a methoxy group instead of an ethynyl group

Uniqueness: Methyl 4-bromo-3-ethynylbenzoate is unique due to the presence of both a bromine atom and an ethynyl group on the benzoate core. This combination of functional groups imparts unique chemical properties, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 4-bromo-3-ethynylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, an ethynyl group, and a benzoate moiety. Its chemical structure can be represented as follows:

This structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are crucial for synthesizing more complex molecules with desired biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ethynyl group can participate in coupling reactions, leading to the formation of larger conjugated systems that may exhibit enhanced biological activity.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : Some studies suggest that derivatives of this compound may inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with inflammation and cancer progression.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activity. In vitro studies have shown effectiveness against various cancer cell lines, including:

- Human leukemia cells (HL-60)

- Breast adenocarcinoma cells (MCF-7)

- Colorectal adenocarcinoma cells (HT-29)

Table 1 summarizes the antiproliferative activities observed in these studies:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 15.6 |

| MCF-7 | 41.6 |

| HT-29 | 54.1 |

These results indicate that this compound has the potential to serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition could lead to reduced production of pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases .

Case Studies and Research Findings

- Synthesis and Evaluation of Derivatives : A series of derivatives were synthesized based on this compound, demonstrating varying degrees of biological activity. The structure–activity relationship (SAR) studies indicated that modifications at specific positions significantly impacted their potency against cancer cell lines .

- Antibacterial Activity : Preliminary screening revealed that some derivatives also possess antibacterial properties against Gram-positive and Gram-negative bacteria. The activity varied widely among different derivatives, highlighting the importance of structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.